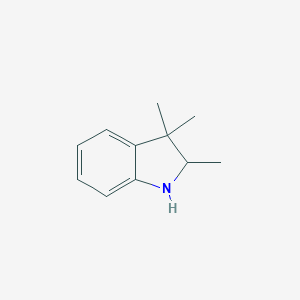

2,3,3-Trimethylindoline

Description

Significance of Indoline (B122111) Core Structures in Advanced Chemical Synthesis

Indoline derivatives are a fundamental and ubiquitous class of nitrogen-containing heterocyclic compounds that hold a prominent position in modern synthetic chemistry. bohrium.com The indole (B1671886) nucleus is a core structure in numerous natural and synthetic molecules with significant biological activity. nih.gov This has made the development of novel and efficient methods for constructing indoline scaffolds a major focus of research. bohrium.com

The significance of the indoline core stems from its presence in a wide variety of alkaloid natural products and pharmaceutical molecules. bohrium.com Indole derivatives are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, and anti-microbial properties. rsc.org Consequently, the synthesis of functionalized indoles and their derivatives is a critical aspect of medicinal chemistry and drug discovery. acs.orgsemanticscholar.org

Furthermore, the indoline framework serves as a versatile scaffold for the construction of complex molecular architectures. The ability to introduce substituents at various positions of the indoline ring allows for the fine-tuning of the molecule's physical and chemical properties, making it a valuable component in the design of functional materials. bohrium.com

Historical Development and Trajectory of Research on 2,3,3-Trimethylindoline

The synthesis of this compound has been a subject of interest for decades, with early methods often relying on the Fischer indole synthesis. This classical approach involves the reaction of phenylhydrazine (B124118) with methyl isopropyl ketone in the presence of an acid catalyst. Another established method involves the methylation of 2,3-dimethylindole, which is itself derived from phenylhydrazine and methyl ethyl ketone. google.com However, these traditional methods often presented challenges, including the use of expensive starting materials and harsh reaction conditions. google.com

A significant advancement in the production of this compound was the development of a method involving the reaction of aniline (B41778) with 3-chloro-3-methylbutane-2-one. google.com This process offered a more economical and operationally simpler route to the desired product. google.com

Research into this compound and its derivatives has largely been driven by its crucial role as an intermediate in the synthesis of other valuable compounds. google.com A key derivative, 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, is synthesized from this compound and is a cornerstone in the preparation of a vast array of dyes and other functional molecules. google.commdpi.com

Current Research Landscape and Key Academic Imperatives for this compound

The current research landscape for this compound is vibrant and expanding, with a strong focus on its application in the synthesis of advanced materials and functional dyes.

A major area of contemporary research involves the use of this compound in the synthesis of spiropyrans . These are photochromic molecules that undergo a reversible transformation between two isomers upon exposure to light. arabjchem.orgencyclopedia.pub The synthesis of spiropyrans often involves the condensation of a derivative of this compound, such as Fischer's base, with a salicylaldehyde (B1680747) derivative. mdpi.comencyclopedia.pub The resulting spiropyrans have potential applications in molecular switches, optical data storage, and smart materials. arabjchem.orglpnu.ua Researchers are actively exploring the synthesis of novel spiropyran derivatives with tailored photochromic properties by modifying the substituents on the this compound core. researchgate.net

Another significant research thrust is the development of cyanine (B1664457) dyes derived from this compound. chemicalbook.com These dyes are utilized in a variety of applications, including as fluorescent labels for biological imaging and as sensitizers in photographic materials. chemicalbook.comguidechem.com Current research aims to synthesize new cyanine dyes with improved photophysical properties, such as enhanced fluorescence and near-infrared (NIR) absorption.

Furthermore, this compound serves as a precursor for the synthesis of squaraine-based sensors . These sensors are capable of detecting specific anions through chromogenic changes, making them valuable tools in chemical sensing technologies. sigmaaldrich.comsigmaaldrich.com

The synthesis of novel heterocyclic systems incorporating the this compound scaffold is also an active area of investigation. For instance, the reaction of this compound derivatives with other reagents can lead to the formation of complex spiro-heterocyclic compounds with potential applications in medicinal chemistry. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Key academic imperatives for the future of this compound research include the development of more efficient and sustainable synthetic methodologies, the exploration of its utility in creating novel materials with tailored optical and electronic properties, and the expansion of its applications in fields such as bio-imaging and sensor technology.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | nih.gov |

| Molecular Weight | 159.23 g/mol | sigmaaldrich.comchembk.com |

| Appearance | Clear yellow to red-brown liquid | chemicalbook.com |

| Boiling Point | 228-229 °C at 744 mmHg | chemicalbook.comchembk.com |

| Density | 0.992 g/mL at 25 °C | chemicalbook.comchembk.com |

| Refractive Index | n20/D 1.549 | chemicalbook.comchembk.com |

| Solubility | Soluble in chloroform, toluene (B28343), or dichlorobenzene | chemicalbook.comguidechem.comchembk.com |

| CAS Number | 1640-39-7 | chemicalbook.comguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWSGOOPQGMALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=CC=CC=C2N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449141 | |

| Record name | 2,3,3-TRIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18781-58-3 | |

| Record name | 2,3,3-TRIMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,3 Trimethylindoline and Its Structural Analogues

Classical Approaches to Indolenine and Indoline (B122111) Framework Construction

The traditional syntheses of indolenine and indoline structures have long been the bedrock of heterocyclic chemistry. These methods, while established, continue to be relevant for their robustness and utility in producing the core 2,3,3-trimethylindolenine (B142774) scaffold, which is a common precursor to the indoline.

Fischer Indole (B1671886) Synthesis in 2,3,3-Trimethylindolenine Preparation

The Fischer indole synthesis, discovered in 1883, remains a cornerstone for the preparation of indoles and their isomers, indolenines. semanticscholar.org This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. semanticscholar.org For the synthesis of 2,3,3-trimethylindolenine, the common precursors are phenylhydrazine and methyl isopropyl ketone (3-methyl-2-butanone).

The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A critical chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indolenine ring system. semanticscholar.org The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂), being effective. semanticscholar.org

A patented process highlights the use of strong mineral acids for this cyclization, achieving high yields. For instance, reacting methyl-isopropyl-ketone-phenylhydrazone with sulfuric acid at elevated temperatures (75-95°C) can produce 2,3,3-trimethylindolenine in yields of up to 95%. google.com

Table 1: Fischer Indole Synthesis for 2,3,3-Trimethylindolenine

| Precursor | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl-isopropyl-ketone-phenylhydrazone | Sulfuric Acid (2 mole eq.) | 95 | 94 | google.com |

| Methyl-isopropyl-ketone-phenylhydrazone | Sulfuric Acid (1 mole eq.) | 95 | 80 | google.com |

| Phenylhydrazine + Methyl Isopropyl Ketone | Sulfuric Acid | 90 | 85 | google.com |

| m-Tolylhydrazine HCl + Isopropyl Methyl Ketone | Acetic Acid | Room Temp. | High | researchgate.net |

Methylation and Alkylation Strategies for Indole Derivative Precursors

Another classical route involves the modification of pre-existing indole frameworks. The synthesis of 2,3,3-trimethylindolenine can be accomplished through the exhaustive methylation of 2,3-dimethylindole. This strategy relies on the nucleophilic character of the indole ring and its nitrogen atom. Reagents such as dimethyl sulfate (B86663) are commonly employed for this purpose. google.com The process typically involves the initial formation of a 1,2,3,3-tetramethylindoleninium salt, which is then treated with a base, like sodium hydroxide (B78521), to yield the desired 1,3,3-trimethyl-2-methyleneindoline, a closely related derivative. google.com

Microwave-assisted methylation has been shown to improve the efficiency of this transformation, leading to the formation of indoleninium salts that are valuable precursors for dyes. Beyond simple methylation, other alkylation reactions can be performed on the 2,3,3-trimethylindolenine core to introduce further functionality. For example, reacting 2,3,3-trimethylindolenine with propargyl halides or tosylates can introduce an alkyne group at the nitrogen position, forming compounds like 1-propargyl-2,3,3-trimethylindolenine. rsc.org

Condensation Reactions Utilizing Aniline (B41778) and Chloroketones

Direct condensation reactions provide an alternative to the Fischer synthesis. A notable method for producing 2,3,3-trimethylindolenine involves the reaction of aniline with a suitable chloroketone, specifically 3-chloro-3-methylbutane-2-one. google.com This process is typically performed using an excess of aniline, which acts as both a reactant and a solvent. google.com

The reaction is carried out at temperatures between 60°C and 120°C for several hours, followed by heating at the reflux temperature of aniline to drive the reaction to completion. This method can achieve high purity and yields around 80%. The use of a catalyst, such as aniline hydrochloride, can accelerate the reaction rate. google.com A similar condensation approach uses aniline and 2-methyl-2-hydroxy-butan-3-one in toluene (B28343) with an acetic acid catalyst, yielding 2,3,3-trimethylindolenine at 78.5% of the theoretical yield. prepchem.com

Table 2: Synthesis of 2,3,3-Trimethylindolenine via Aniline Condensation

| Aniline Reactant | Ketone Reactant | Molar Ratio (Aniline:Ketone) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | 3-Chloro-3-methylbutane-2-one | 5:1 | 80 | 10 | 81.0 | google.com |

| Aniline | 3-Chloro-3-methylbutane-2-one | 5:1 | 110 | 4 | 70.0 | google.com |

| Aniline | 3-Chloro-3-methylbutane-2-one | 5:1 | 65 | 18 | 79.3 | google.com |

Modern and Stereoselective Synthetic Pathways to 2,3,3-Trimethylindoline Derivatives

While classical methods are effective for creating the basic indoline structure, modern synthetic chemistry has focused on developing highly selective and efficient pathways, particularly for the synthesis of chiral indoline derivatives. These molecules are of significant interest due to their prevalence in bioactive compounds.

Asymmetric Hydrogenation for Chiral Indoline Synthesis

Asymmetric hydrogenation of indoles is one of the most direct and atom-economical methods for producing enantiomerically pure indolines. dicp.ac.cn This transformation has been a challenge due to the aromatic stability of the indole ring and potential catalyst poisoning. dicp.ac.cn

Pioneering work in this area utilized rhodium complexes, such as Rh/PhTRAP, for the asymmetric hydrogenation of N-protected indoles. chinesechemsoc.orgscispace.com Subsequently, ruthenium and iridium-based catalysts have also been successfully employed. chinesechemsoc.orgdicp.ac.cn A significant advancement has been the development of palladium-catalyzed hydrogenation of unprotected indoles, which circumvents the need for protection and deprotection steps. dicp.ac.cn These reactions often employ a Brønsted acid co-catalyst to facilitate the hydrogenation process, achieving excellent yields and high enantioselectivity (up to 96% ee). dicp.ac.cnrsc.org Iridium catalysts paired with bisphosphine-thiourea ligands have also proven effective for the asymmetric hydrogenation of a wide range of unprotected indoles, including challenging aryl-substituted substrates, yielding chiral indolines with excellent stereoselectivities (up to 99% ee). chinesechemsoc.org

Table 3: Asymmetric Hydrogenation for Chiral Indoline Synthesis

| Substrate Type | Catalyst System | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-protected Indoles | [Rh(nbd)₂]SbF₆ / PhTRAP | First highly effective method | Good | Up to 98% | scispace.com |

| Unprotected Indoles | Palladium / Brønsted Acid | One-pot, scalable | Up to 91% | Up to 96% | dicp.ac.cnrsc.org |

| Unprotected Indoles | Iridium / Bisphosphine-thiourea ligand | Broad substrate scope | 75-99% | 86-99% | chinesechemsoc.org |

Transition Metal-Catalyzed Dearomative Annulation and Cyclization Reactions

Transition metal-catalyzed dearomatization reactions have emerged as a powerful strategy for converting flat, aromatic indoles into complex, three-dimensional indoline scaffolds. sioc-journal.cnthieme-connect.com These reactions often proceed through tandem or cascade sequences, efficiently building molecular complexity. sioc-journal.cnarabjchem.org

Palladium catalysis is frequently used in these transformations. For example, a palladium-catalyzed intramolecular tandem dearomatization of N-halobenzoyl o-haloaniline derivatives with phenylboronic acids can assemble tetracyclic indoline scaffolds with excellent diastereoselectivity. arabjchem.org Dearomative annulation reactions, where a new ring is fused to the indole core, are particularly valuable. bohrium.com These can include dearomative Heck reactions and cycloadditions. thieme-connect.combohrium.com Such strategies allow for the construction of polycyclic fused indoline derivatives that often possess tertiary or quaternary carbon stereocenters at the C2 and C3 positions, which are common motifs in natural products. bohrium.com

Palladium-Catalyzed Transformations in Indoline Assembly

Palladium catalysis offers a powerful and versatile platform for the synthesis of indolines. These methods often proceed under mild conditions and demonstrate broad substrate scope. Key strategies include intramolecular C-H amination, tandem cycloadditions, and reductive cyclizations.

One prominent approach involves the palladium(II)-catalyzed intramolecular amination of C(sp²)–H bonds. For instance, β-arylethylamine substrates protected with a picolinamide (B142947) (PA) group can undergo efficient cyclization to form indolines. This method is noted for its low catalyst loadings and use of inexpensive reagents. chemspider.com Similarly, Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives provides access to a variety of substituted indolines. chemspider.com

Tandem reactions represent another efficient route. A palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones yields diverse indoline structures with good functional group compatibility and high diastereoselectivity. chemspider.com Furthermore, palladium-catalyzed intermolecular 1,2-carboamination of N-aryl ureas and 1,3-dienes has been developed, proceeding through a C-H insertion/carbopalladation/nucleophilic displacement pathway. chemspider.com

Reductive cyclization methods are also employed. The palladium-catalyzed reductive cyclization of β-nitrostyrenes, using phenyl formate (B1220265) as a carbon monoxide surrogate, provides a pathway to the indole core, which can be subsequently reduced to the indoline. prepchem.com Another reductive strategy involves the palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent to afford N-(tert-butoxycarbonyl)indolines in good yields at room temperature. chemspider.com

| Palladium-Catalyzed Method | Substrate Type | Key Features | Reference(s) |

| Intramolecular C-H Amination | β-arylethylamines (protected) | High efficiency, mild conditions | chemspider.com |

| Tandem [4+1] Cycloaddition | 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones | High diastereoselectivity | chemspider.com |

| Intermolecular Carboamination | N-aryl ureas and 1,3-dienes | Mild, non-acidic media | chemspider.com |

| Reductive Cyclization | β-nitrostyrenes | Uses CO surrogate | prepchem.com |

| Reduction of Indoles | N-Boc-indoles | Room temperature, high yield | chemspider.com |

Copper-Mediated Indole Functionalization

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium for the synthesis of indolines. These methods often leverage copper's unique reactivity in C-N bond formation and radical processes.

A significant strategy is the copper(II) acetate-mediated intramolecular C-H amination. Utilizing a picolinamide directing group, this reaction facilitates the cyclization of phenylethylamine derivatives to yield indolines. lpnu.uaorganic-chemistry.org The process can be made catalytic in copper by using manganese dioxide (MnO₂) as a terminal oxidant. lpnu.uaorganic-chemistry.org This approach is particularly advantageous for creating electron-rich indoline analogues due to the mild oxidizing nature of the reagents. lpnu.uaorganic-chemistry.org

Copper-catalyzed cascade reactions also provide a one-step synthesis of complex polycyclic indolines from readily available starting materials. semanticscholar.orgosi.lv For example, the reaction between propargylic carbamates and indoles can be directed to form structurally distinct indoline-containing scaffolds with high efficiency. semanticscholar.orgosi.lv Additionally, copper-catalyzed radical cascade cyclizations have been developed to synthesize phosphorated indolines, employing K₂S₂O₈ as an oxidant under mild conditions. ijpcbs.com This highlights the compatibility of copper catalysis with radical intermediates in the assembly of the indoline ring. ijpcbs.com

| Copper-Catalyzed Method | Substrate Type | Key Features | Reference(s) |

| Intramolecular C-H Amination | Phenylethylamines (with directing group) | Noble-metal-free, catalytic with oxidant | lpnu.uaorganic-chemistry.org |

| Cascade Reaction | Propargylic carbamates and indoles | One-step, divergent synthesis | semanticscholar.orgosi.lv |

| Radical Cascade Cyclization | Alkenes and P-radical precursors | Forms phosphorated indolines | ijpcbs.com |

| Alkene Diamination | γ-Alkenyl sulfonamides | High enantioselectivity | orgchemres.org |

Microwave-Assisted Synthetic Enhancements for Indoleninium Salts

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating reaction times and improving yields in heterocyclic chemistry. sid.ir The synthesis of indoleninium salts and their corresponding indolenine bases, such as 2,3,3-trimethylindolenine, benefits significantly from this technology.

The Fischer indole synthesis, a classical and versatile method for preparing indoles and indolenines from phenylhydrazines and ketones, is particularly amenable to microwave irradiation. orgchemres.orgcdnsciencepub.com Reports have demonstrated that the reaction of phenylhydrazine with 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) under acidic conditions is significantly enhanced by microwave heating. One study established the microwave-assisted synthesis of 2,3,3-trimethyl-3H-indole in acetic acid at 160 °C for just 10 minutes, achieving a 91% yield. researchgate.net Another protocol highlighted a quantitative yield for a similar transformation in water with a catalytic amount of sulfuric acid, showcasing an environmentally benign approach. researchgate.net These methods drastically reduce reaction times from hours to minutes compared to conventional heating, while often improving product yields. orgchemres.orgcdnsciencepub.comresearchgate.net

| Reaction | Catalyst/Medium | Time | Yield | Reference(s) |

| Fischer Synthesis of 2,3,3-trimethyl-3H-indole | Acetic Acid | 10 min | 91% | researchgate.net |

| Fischer Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole | H₂SO₄ (cat.) in Water | Not specified | Quantitative | researchgate.net |

| General Fischer Synthesis | p-Toluenesulfonic acid | 3 min | 91% (for tetrahydrocarbazole) | orgchemres.orgcdnsciencepub.com |

Electrochemical Approaches to Indoline Systems

Electro-organic synthesis offers a green and powerful alternative to traditional chemical methods, often avoiding the need for metal catalysts or stoichiometric oxidants by using electricity to drive reactions. chemspider.comlpnu.uaresearcher.life The construction of the indoline ring system has been successfully achieved through various electrochemical strategies.

One such method is the metal-free intramolecular C(sp²)–H amination using iodine as a mediator. This approach allows for the switchable synthesis of indoline and indole derivatives from readily available 2-vinyl anilines by controlling the reaction conditions. lpnu.ua The process is efficient and proceeds under mild conditions. lpnu.ua

Dehydrogenative annulation reactions enabled by electrochemistry also provide a route to indolines. A ruthenium-catalyzed electrochemical [3+2] annulation of aniline derivatives with alkenes has been developed, where electricity serves as a sustainable oxidant to regenerate the active catalyst while promoting hydrogen gas evolution. osi.lv Furthermore, electrochemical methods have been used to generate N-centered radicals, which can undergo cyclization to form the indoline scaffold. chemspider.com For instance, an electrocatalytic triamination of alkynes has been reported that provides access to functionalized 2,3-diimino indolines. chemspider.com These techniques showcase the potential of electrochemistry to construct complex heterocyclic systems in a controlled and environmentally friendly manner. semanticscholar.orggoogle.com

Functionalization and Derivatization Strategies for 2,3,3-Trimethylindolenine

2,3,3-Trimethylindolenine, also known as 2,3,3-trimethyl-3H-indole, serves as a versatile building block for a wide range of functional molecules, particularly dyes. Its derivatization often targets either the aromatic ring or the active C-2 methyl group.

Nitration Reactions to Produce Substituted Indolenines

Electrophilic aromatic substitution, such as nitration, is a common strategy to functionalize the benzene (B151609) ring of the indolenine core. The introduction of a nitro group (—NO₂) is particularly valuable as it can be readily converted into other functional groups, such as amines, which are key intermediates in dye synthesis.

The nitration of 2,3,3-trimethylindolenine can be effectively carried out to produce 5-nitro-2,3,3-trimethylindolenine. A typical procedure involves the treatment of 2,3,3-trimethylindolenine with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or sodium nitrate (B79036) in concentrated sulfuric acid. chemspider.comlpnu.uarsc.org The reaction is generally performed at low temperatures (e.g., 0-5 °C) to control the exothermic process and prevent side reactions. The reaction yields the 5-nitro derivative as the major product, driven by the directing effects of the heterocyclic portion of the molecule. chemspider.comlpnu.ua One reported procedure using sodium nitrate in sulfuric acid afforded the product in a 78% yield. chemspider.com This derivative is a crucial precursor for synthesizing azo dyes and other chromophoric systems. lpnu.uaresearchgate.net

| Reactant | Reagents | Product | Yield | Reference(s) |

| 2,3,3-Trimethylindolenine | NaNO₃, H₂SO₄ | 5-Nitro-2,3,3-trimethylindolenine | 78% | chemspider.com |

| 2,3,3-Trimethylindolenine | HNO₃ / H₂SO₄ | 5-Nitro-2,3,3-trimethylindolenine | 85% | lpnu.ua |

Vilsmeier Reagent Mediated Functionalization for Dialdehyde (B1249045) Formation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org When applied to 2,3,3-trimethylindolenine (and its structural analogues), the reaction targets the activated C-2 methyl group rather than the aromatic ring.

The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), reacts with 2,3,3-trimethylindolenine derivatives to achieve a double formylation of the C-2 methyl group. semanticscholar.orgorgchemres.orgsid.ir This transformation does not yield a simple aldehyde but instead produces a 2-(indolin-2-ylidene)malonaldehyde derivative. semanticscholar.orgsid.ir This product is a vinylogous amide and a dialdehyde equivalent, containing two aldehyde functionalities.

The reaction proceeds by initial formation of an enamine intermediate from the indolenine, which then undergoes reaction with the Vilsmeier reagent. A subsequent second formylation and hydrolysis during workup yields the final malonaldehyde product. semanticscholar.orgresearchgate.net This diformylation has been reported to proceed in excellent yield and provides a key intermediate for the synthesis of various other heterocycles, such as pyrazoles, and as a precursor for cyanine (B1664457) dyes. semanticscholar.orgosi.lvsid.ir

| Substrate | Reagent | Product Type | Key Feature | Reference(s) |

| 2,3,3-Trimethylindolenine derivatives | POCl₃ / DMF | 2-(Indolin-2-ylidene)malonaldehyde | Diformylation of C-2 methyl group | semanticscholar.orgorgchemres.orgsid.irresearchgate.net |

| Bifunctional Fischer base analogs | Vilsmeier Complex | Diformyl derivatives | Smooth formylation | osi.lv |

Chemical Reactivity and Mechanistic Pathways of 2,3,3 Trimethylindoline and Its Precursors

Fundamental Chemical Transformations of 2,3,3-Trimethylindolenine (B142774)

Oxidation Reactions and Formation of Indolenine Oxides

2,3,3-Trimethylindolenine can undergo oxidation to yield the corresponding indolenine oxides. While specific mechanistic details for the direct oxidation to form the N-oxide are not extensively detailed in the provided research, related oxidation reactions highlight the susceptibility of the indolenine core and its derivatives to oxidative transformations. For instance, strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can oxidize substituted indolenines to form sulfonic acid derivatives. evitachem.com Furthermore, derivatives like 2,3,3-trimethyl-3H-indolenine-5-amine can be oxidized with manganese dioxide (MnO2) in toluene (B28343) to produce bis-azo compounds. lpnu.ua

Reduction Processes Leading to Indoline (B122111) Derivatives

The reduction of the C=N bond in 2,3,3-trimethylindolenine leads to the formation of the corresponding saturated heterocyclic system, 2,3,3-trimethylindoline. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

The mechanism of reduction with these reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon atom of the imine double bond. This addition breaks the C=N pi bond and forms a new carbon-hydrogen bond. The resulting nitrogen anion is then protonated during the workup step (e.g., with the addition of a mild acid or solvent like methanol (B129727) for NaBH4) to yield the final indoline derivative. masterorganicchemistry.comyoutube.com

While the indolenine core itself can be reduced, reduction reactions are also commonly performed on substituted derivatives. For example, the nitro group of 2,3,3-trimethyl-5-nitro-3H-indolenine can be selectively reduced to an amine group using reagents like zinc dust in an alkaline solution (Zn/NaOH) or iron in acetic acid (Fe/CH3COOH). lpnu.ua In the case of Zn/NaOH, the reaction is observed to proceed through a nitroso intermediate. lpnu.ua

Table 1: Reduction Reactions of 2,3,3-Trimethylindolenine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 2,3,3-Trimethylindolenine | NaBH₄ or LiAlH₄ | This compound | |

| 2,3,3-Trimethyl-5-nitro-3H-indolenine | Fe/CH₃COOH | 2,3,3-Trimethyl-3H-indolenine-5-amine | lpnu.ua |

| 2,3,3-Trimethyl-5-nitro-3H-indolenine | Zn/NaOH | 2,3,3-Trimethyl-3H-indolenine-5-amine | lpnu.ua |

Electrophilic Attack Mechanisms on the Indolenine Ring

The benzene (B151609) ring portion of 2,3,3-trimethylindolenine is activated towards electrophilic substitution by the electron-donating nature of the heterocyclic system and the methyl groups. A prominent example of this reactivity is the nitration of the molecule.

The reaction of 2,3,3-trimethylindolenine with a mixture of concentrated nitric acid and sulfuric acid results in the formation of 5-nitro-2,3,3-trimethylindolenine. chemspider.com The mechanism proceeds via the standard electrophilic aromatic substitution pathway. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of the indolenine then attacks the nitronium ion. Due to the directing effects of the heterocyclic ring, the substitution occurs preferentially at the C-5 position. A subsequent deprotonation of the intermediate sigma complex restores the aromaticity of the ring, yielding the final nitrated product. The reaction is typically carried out at low temperatures to control the exothermic process, and the product is isolated by pouring the reaction mixture over ice followed by neutralization. chemspider.com

Table 2: Spectroscopic Data for 5-nitro-2,3,3-trimethylindolenine chemspider.com

| Spectroscopy | Data |

| ¹H-NMR (300 MHz, Chloroform-d) | δ 8.25 (dd, J = 8.5, 2.2 Hz, 1H, Ar-H), 8.16 (d, J = 2.1 Hz, 1H, Ar-H), 7.61 (d, J = 8.5 Hz, 1H, Ar-H), 2.36 (s, 3H, C-CH₃) 1.37 (s, 6H, 2C-CH₃) |

| ¹³C-NMR (300 MHz, Chloroform-d) | δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 |

| IR (ATR) | 2977, 1565, 1515, 1420, 1389, 1333, 1206, 1112, 1056, 916, 847, 803, 738 cm⁻¹ |

| GC-MS (EI) m/z | 91.02, 114.98, 143.05, 189.00, 204.05 ([M-H]⁺) |

Complex Reaction Systems and Ring Transformations

Knoevenagel Condensation with Aldehydes for Polymethine Dye Formation

2,3,3-Trimethylindolenine is a fundamental building block in the synthesis of polymethine dyes, including the commercially significant cyanine (B1664457) dyes. chemicalbook.com A key reaction in this process is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) group with a carbonyl compound. sigmaaldrich.comchemistrysteps.com

In the context of dye synthesis, the methyl group at the C-2 position of 2,3,3-trimethylindolenine (or its quaternized salt) acts as the active methylene component. The reaction is typically initiated by quaternizing the nitrogen atom of the indolenine with an alkyl halide, which significantly increases the acidity of the C-2 methyl protons. youtube.com This quaternized salt can then be condensed with an aldehyde or a similar electrophilic species, such as malonaldehyde dianil monohydrochloride, in the presence of a base and often with heating in a solvent like acetic anhydride. beilstein-journals.org

The mechanism is a variation of the aldol (B89426) condensation. A base removes a proton from the active C-2 methyl group to form a vinylogous enamine intermediate. This nucleophile then attacks the carbonyl carbon of an aldehyde. Subsequent dehydration of the resulting aldol-type adduct leads to the formation of a new carbon-carbon double bond, extending the conjugated polymethine chain. chemistrysteps.com By reacting this intermediate (a hemicyanine) with a second equivalent of a quaternized indolenine, symmetrical or unsymmetrical cyanine dyes can be synthesized. youtube.combeilstein-journals.org

Reactions with Benzoquinones and Associated Ring Rearrangements

The reaction of 2,3,3-trimethylindolenine with benzoquinone derivatives is a complex process that can lead to a variety of rearranged polycyclic products. The specific outcome is highly dependent on the substituents present on the benzoquinone ring and the reaction conditions. google.com

A general mechanistic pathway begins with an acid-catalyzed aldol-type condensation between the active methyl group of the indolenine and a carbonyl group of the 1,2-benzoquinone (B1198763). google.com This forms a 6-(hetarylmethylene)-6-hydroxy-2,4-cyclohexadien-1-one intermediate. google.com From this point, the reaction can diverge:

Formation of Indolo[1,2-a]indoline Derivatives: Reaction with 3,5-di(tert-butyl)-1,2-benzoquinone can lead to the formation of indolo[1,2-a]indoline structures. google.com

Ring-Expansion to Tropolones: When reacting with o-chloranil, the initial adduct can undergo an intramolecular cyclization to form a norcaradiene derivative. This intermediate then undergoes thermal isomerization and dehydrochlorination to yield polychlorinated 2-(indolin-2-yl)-1,3-tropolone derivatives. The process effectively expands the six-membered quinone ring into a seven-membered tropolone (B20159) ring. google.com

Ring Contraction: In contrast, when 2,3,3-trimethylindolenine reacts with a nitro-substituted benzoquinone, such as 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, an o-quinone ring contraction can occur. This pathway leads to the formation of 2-azabicyclic products and pyrindino[1,2-a]indoles. google.com This contraction reaction often requires harsher conditions, such as boiling in acetic acid. google.com

These transformations showcase the versatility of 2,3,3-trimethylindolenine as a synthon, enabling the construction of complex, fused heterocyclic systems through controlled rearrangement pathways.

Table 3: Products from the Reaction of 2,3,3-Trimethylindolenine with Benzoquinones

| Benzoquinone Derivative | Major Product Type | Reaction Type | Reference |

| 3,5-di(tert-butyl)-1,2-benzoquinone | Indolo[1,2-a]indoline | Rearrangement | google.com |

| o-Chloranil | 2-(Indolin-2-yl)-1,3-tropolone | Ring Expansion | google.com |

| 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone | 2-Azabicyclic products / Pyrindino[1,2-a]indoles | Ring Contraction | google.com |

Indolo[1,2-a]indoline Formation via Cycloaddition

The interaction of 2,3,3-trimethylindolenine with certain quinones can lead to the formation of complex polycyclic systems. Specifically, its reaction with 3,5-di(tert-butyl)-1,2-benzoquinone results in the synthesis of indolo[1,2-a]indoline derivatives. researchgate.net This transformation highlights the ability of the indolenine to participate in cycloaddition reactions, expanding its molecular framework by fusing with other ring systems. The precise outcome of these reactions is highly dependent on the substituents present on the 1,2-benzoquinone ring. nih.gov

O-Quinone Ring Contraction Mechanisms

A notable and mechanistically complex reaction involving this compound derivatives is the contraction of an o-quinone ring. When this compound is refluxed with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid, a ring contraction occurs, leading to the formation of novel polycyclic indole (B1671886) systems, namely derivatives of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles. researchgate.netnih.govacs.org

The presence of a nitro group on the quinone is critical for this pathway, distinguishing it from reactions with other benzoquinones that lead to different products. researchgate.net Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of this transformation. researchgate.netacs.org The proposed mechanism suggests that the reaction is initiated thermally and involves several steps. acs.org One of the most energetically favorable pathways involves a concerted double proton transfer mediated by acetic acid molecules, with a calculated activation barrier of 40.1 kcal/mol. acs.org The contraction of the o-quinone ring itself to form a cyclopentadiene (B3395910) derivative has an activation barrier of 37.0 kcal/mol. acs.org This process ultimately yields a 2-azabicyclic product, a transformation that is also observed in the photodecarbonylation of some 1,2-benzoquinones. researchgate.net

Table 1: Reaction of this compound Derivatives with o-Quinones

| Reactant 1 | Reactant 2 | Conditions | Major Product Type | Reference |

|---|---|---|---|---|

| 2,3,3-Trimethylindolenine | 3,5-Di(tert-butyl)-1,2-benzoquinone | - | Indolo[1,2-a]indoline | researchgate.net |

| This compound | 4,6-Di(tert-butyl)-3-nitro-1,2-benzoquinone | Glacial Acetic Acid, Reflux | o-Quinone Ring Contraction Products | nih.govacs.org |

O-Quinone Ring Expansion and Tropolone Synthesis

In contrast to ring contraction, the reaction of 2,3,3-trimethylindolenine derivatives with o-chloranil (tetrachloro-1,2-benzoquinone) under acidic conditions leads to an o-quinone ring-expansion. researchgate.netnih.gov This reaction yields hard-to-access polychlorinated derivatives of 2-(indolin-2-yl)-1,3-tropolones. researchgate.netresearchgate.net Tropolones are a class of seven-membered, non-benzenoid aromatic compounds. nih.gov This synthetic route provides an efficient method for creating complex tropolone structures fused with indoline moieties. researchgate.net The synthesis of tropolones can also be achieved through other methods, such as the ring expansion of bicyclo[3.2.1]octane derivatives, but the reaction with indolenines offers a direct pathway to these specific substituted products. dtic.mil

Diazotization and Coupling Reactions for Azo Compound Synthesis

2,3,3-Trimethylindolenine is a key precursor for synthesizing azo compounds. The process begins with the synthesis of 2,3,3-trimethyl-3H-indolenine-5-amine. This amine is then subjected to diazotization in an acidic solution to form the corresponding diazonium salt. lpnu.ua This electrophilic diazonium salt can then be coupled with various aromatic compounds (couplers) to produce a range of azo dyes. lpnu.uauobaghdad.edu.iqresearchgate.net

The coupling reaction conditions are adjusted based on the nature of the coupler. For activated, electron-rich couplers like phenol (B47542) and beta-naphthol, the reaction is carried out in a basic medium (pH 8-10). lpnu.ua For less activated couplers such as 2,3,3-trimethylindolenine itself, N,N-diethylaniline, or aniline (B41778), the coupling is performed in a slightly acidic medium. lpnu.ua This method has been shown to be an effective route to obtaining these azo compounds in good yields. lpnu.uaresearchgate.net

Table 2: Synthesis of Azo Dyes from 2,3,3-Trimethyl-3H-indolenine-5-diazonium chloride

| Coupling Partner | Medium | Resulting Compound Type | Reference |

|---|---|---|---|

| Phenol | Basic (pH 8-10) | Azo Dye | lpnu.ua |

| Beta-naphthol | Basic (pH 8-10) | Azo Dye | lpnu.ua |

| 2,3,3-Trimethylindolenine | Slightly Acidic | Bis-azo Compound | lpnu.ua |

| N,N-Diethylaniline | Slightly Acidic | Azo Dye | lpnu.ua |

Quaternization Reactions for Indoleninium Salt Generation

The nitrogen atom in the 2,3,3-trimethylindolenine ring is nucleophilic and readily undergoes quaternization with various alkylating agents. This reaction converts the indolenine into a positively charged indoleninium salt. researchgate.netrug.nl These salts are stable and serve as crucial intermediates in the synthesis of a wide variety of compounds, most notably cyanine and squaraine dyes. sigmaaldrich.com

Common quaternizing agents include alkyl halides (e.g., 1,6-dibromohexane, 1-iodoalkanes) and sultones (e.g., 1,3-propanesultone). researchgate.netrug.nlgoogle.com The reaction is typically carried out by heating the indolenine with the alkylating agent, sometimes in a solvent like acetonitrile (B52724) or 1,2-dichlorobenzene. rug.nlgoogle.com The resulting N-alkylated indoleninium salts possess an activated methyl group at the 2-position, which is essential for subsequent condensation reactions to form polymethine dyes. researchgate.net

Intramolecular Cyclization and Cascade Reactions in Indoline Synthesis

While the Fischer indole synthesis is the primary method for creating the this compound core itself, this heterocyclic unit can participate in further cyclization and cascade reactions to build more complex architectures. prepchem.comexeter.ac.uk Polycyclic indole systems are often assembled through catalytic intramolecular cyclization reactions. nih.gov Cascade reactions involving dearomatization of indoles with carbenium ions have been developed as a strategy to access pyrroloindoline and furoindoline frameworks. exeter.ac.uk Furthermore, a Rh(II)-catalyzed dearomative intramolecular [3+2] dipolar cycloaddition has been used to synthesize polycyclic indole alkaloids. science.gov These advanced strategies demonstrate the versatility of the indole core, derived from precursors like this compound, in constructing medicinally and biologically relevant molecules. exeter.ac.ukacs.org

Participation in Novel Hybrid Ligand System Assembly

The reactivity of 2,3,3-trimethylindolenine extends to the field of coordination chemistry through its use in assembling novel ligand systems. A notable example is the synthesis of the hybrid NacNac-akin ligand, 3,3-dimethyl-2-[2-methyl-2-(2,6-diisopropyl-aniline)ethenyl]-3H-indolenine (DNI). researchgate.netresearchgate.net This ligand is prepared through the acylation of 2,3,3-trimethylindolenine. researchgate.net The resulting DNI ligand has been used to synthesize alkali metal and aluminum complexes, demonstrating the utility of the indolenine scaffold in creating sophisticated, sterically demanding ligands for main group chemistry. researchgate.net

Advanced Applications of 2,3,3 Trimethylindoline Derivatives in Material Science and Organic Tools

Development of Chromogenic and Fluorogenic Agents

Derivatives of 2,3,3-trimethylindoline are cornerstones in the synthesis of chromogenic and fluorogenic agents, which signal the presence of specific analytes or changes in their environment through a visible color change or fluorescence response. researchgate.net The quaternized form of 2,3,3-trimethylindolenine (B142774), a key intermediate, is particularly important in creating these dyes.

Cyanine (B1664457) dyes are a major class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine chain. nih.gov this compound is a critical precursor for the indolenine heterocycle used in many cyanine dyes. The synthesis typically begins with the N-alkylation of 2,3,3-trimethylindolenine to form a quaternary ammonium (B1175870) salt. acs.org This salt, containing an activated methyl group, is then condensed with a polymethine bridge precursor, such as a malondialdehyde derivative, to form the final dye. acs.orgacs.org

A common synthetic strategy involves a modular approach where functional groups are attached in the final steps to avoid decomposition at high temperatures required for the initial N-alkylation and condensation reactions. acs.orgnih.gov For instance, a carboxy-functionalized indolium derivative can be prepared by refluxing 2,3,3-trimethylindolenine with bromopropionic acid. nih.gov This can then be reacted with other precursors to build the asymmetric cyanine dye. nih.gov Symmetrical cyanines are synthesized by reacting two equivalents of the same N-alkylated indoleninium salt with a three-carbon spacer precursor. acs.org

| Precursor 1 (Indolenine-based) | Precursor 2 | Conditions | Resulting Dye Class | Ref. |

| N-Ethyl-2,3,3-trimethylindoleninium bromide | Bromoethane, o-dichlorobenzene | 120 °C, 24 h | Quaternary Ammonium Salt | acs.org |

| 1-(5-Carboxypentyl)-2,3,3-trimethyl-indoleninium bromide | 6-Bromohexanoic acid, o-dichlorobenzene | 120 °C, 24 h | Quaternary Ammonium Salt | acs.org |

| Carboxy-indolium derivative | Aniline (B41778) derivative, acetic anhydride, sodium acetate | Stepwise heating and reaction | Asymmetric Cyanine 5 Dye | nih.gov |

| N-Alkylammonium salts (from 2,3,3-trimethylindolenine) | N-phenyl-N-[3-(phenylamino)prop-2-en-1-ylidene]anilinium chloride, Ac₂O | Reflux | Symmetrical Cyanine Dyes | acs.org |

Squaraine dyes are known for their sharp and intense absorption bands in the visible and near-infrared regions, exceptional photostability, and high fluorescence quantum yields. researchgate.net They are synthesized through the condensation of electron-rich nucleophiles, such as 2,3,3-trimethylindolenine derivatives, with squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). uminho.ptresearchgate.net This reaction creates a unique structure with a central four-membered oxocyclobutene ring. mdpi.com

The fabrication of squaraine-based sensors often involves creating symmetrical or unsymmetrical dyes. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from days to minutes and improve yields compared to conventional heating methods. bohrium.comacs.org By introducing specific functional groups to the indolenine nitrogen or the central squaraine ring, sensors can be designed to detect various analytes. For example, squaraine dyes derived from 2,3,3-trimethylindolenine have been developed as fluorescent probes for Human Serum Albumin (HSA) detection. mdpi.comnih.gov These dyes exhibit low fluorescence in aqueous buffer but show a significant enhancement upon binding to HSA. researchgate.net

| Squaraine Dye Type | Precursors | Application | Key Finding | Ref. |

| Indolenine-based Symmetrical Squaraine | 2,3,3-trimethylindolenine, Squaric acid | General NIR Dye | Microwave synthesis improves yield and reduces reaction time. | researchgate.netbohrium.com |

| Functionalized Indolenine Squaraine | O-methylated squaraine, Diethanolamine or Picolylamine | Fluorescent probe for HSA | Functional groups on the central ring improve interaction with the protein. | mdpi.com |

| Barbiturate Squaraine Dyes | 2,3,3-trimethylindolenine, Barbituric acid derivatives, Squaric acid | Fluorescent probe for HSA | Dyes with hydrophobic substituents showed superior binding constants. | researchgate.netnih.gov |

The this compound scaffold is a versatile platform for creating fluorescent probes capable of detecting specific biological and chemical species. guidechem.com These probes are designed to exhibit a change in their fluorescence properties (intensity, wavelength, or lifetime) upon interaction with a target analyte.

One strategy involves constructing probes based on an intramolecular charge transfer (ICT) mechanism. A patent describes a fluorescent probe for detecting extremely acidic pH, which was constructed by bridging a 2,3,3-trimethylindole derivative with another indole (B1671886) moiety. google.com This probe shows high sensitivity to H+ ions and a distinct color change, making it suitable for cell imaging and detecting intracellular pH changes. google.com Another approach is to functionalize the indoline (B122111) core to create probes for specific enzymes. For example, nitroreductase (NTR)-activated fluorescent sensors were synthesized in a one-step reaction from 2,3,3-trimethylindole and a 4-nitrophenyl derivative. acs.org In the absence of NTR, the probe is non-fluorescent, but upon enzymatic reduction of the nitro group, a strong fluorescence signal is turned on. acs.org Furthermore, sulfonated derivatives like 2,3,3-Trimethylindolenine-5-sulfonic acid are water-soluble and can be conjugated to biomolecules like proteins and nucleic acids for fluorescent labeling. evitachem.comsapphirebioscience.com

Fluorophores that absorb and emit light in the near-infrared (NIR) window (approximately 700-1000 nm) are highly valuable for in vivo biological imaging because of deeper tissue penetration and lower autofluorescence. nih.govacs.org Derivatives of this compound are essential precursors for several classes of NIR fluorophores, most notably pentamethine and heptamethine cyanine dyes and squaraine dyes. nih.govresearchgate.net

The extended π-conjugated system, formed by linking two indolenine heterocycles with a polymethine or squaraine bridge, is responsible for shifting the absorption and emission wavelengths into the NIR region. nih.gov By modifying the length of the polymethine chain and altering the substituents on the indolenine rings, the optical properties can be precisely tuned. nih.gov For example, pentamethine cyanines prepared from quaternized 2,3,3-trimethylindolenine derivatives exhibit emissions around 700 nm. nih.gov These dyes have been developed as imaging agents with tissue-specific uptake, which can be manipulated by altering the hydrophobicity of the molecule. nih.gov Similarly, indole-based squaraines are prepared via microwave-assisted methods to create NIR fluorescent dyes. bohrium.comacs.org

| NIR Fluorophore Class | Precursors | Emission Range | Application | Ref. |

| Pentamethine Cyanines | 2,3,3-trimethylindolenine, Alkyl halides, Aniline/mucochloric acid derivatives | ~700 nm | In vivo endocrine tissue imaging | nih.gov |

| Heptamethine Cyanines | N-alkylated 2,3,3-trimethylindolenine salts, Heptamethine bridge precursor | ~800 nm | General NIR probes | nih.govresearchgate.net |

| Indolenine-based Squaraines | 2,3,3-trimethylindolenine, Squaric acid | 650-700 nm | Optoelectronic applications, fluorescent labels | researchgate.netbohrium.com |

| pH-sensitive NIR Dyes | 2,3,3-trimethylindolenine-5-sulfonic acid, Chloromalonaldehyde | NIR | Ratiometric pH imaging | acs.org |

Photochromic Systems and Multistate Molecular Switches

Photochromic compounds can reversibly change between two distinct chemical forms, each with different absorption spectra, upon stimulation by light. This property makes them ideal candidates for developing molecular switches and optical data storage systems. aip.orgresearchgate.net

Spiropyrans are a prominent class of photochromic molecules, and their synthesis frequently utilizes this compound derivatives. aip.orgmdpi.com The most common synthetic route is the condensation of Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its analogs with a substituted salicylaldehyde (B1680747) in a solvent like ethanol (B145695). researchgate.netencyclopedia.pub

The resulting spiropyran molecule exists in a thermodynamically stable, colorless, closed form (SP). aip.organalis.com.my Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro-center cleaves, allowing for rotation and isomerization to an open, planar, and colored form known as merocyanine (B1260669) (MC). aip.orgresearchgate.net This process is reversible; the colored MC form can revert to the colorless SP form upon exposure to visible light or through thermal relaxation in the dark. aip.org The polarity of the solvent can significantly affect the absorption spectrum of the MC form, causing a shift to either shorter (hypsochromic) or longer (bathochromic) wavelengths. encyclopedia.pub The photo-responsive properties can also be modulated by introducing metal ions, which can chelate with the open merocyanine form, leading to color changes and potentially stabilizing the MC state. aip.organalis.com.my

| Spiropyran Derivative | Synthesis | Photochromic Behavior | Modulator | Ref. |

| spiro[2H-1-benzopyran-2,2'-(8'-hydroxy-1',3',3'-trimethylindoline)] | 1,3,3-trimethyl-2-methyleneindoline + 2,3-dihydroxybenzaldehyde | Colorless (SP) to Orange (MC) under UV (365nm) light. | Metal Ions (e.g., M²⁺) | aip.orgresearchgate.net |

| Spiropyran-5′-sulfonate | 2-methylene-1,3,3-trimethylindoline-5-sulfonato potassium salt + salicylaldehyde derivatives | Negative photochromism in some cases. | Intercalation into cobalt hydroxide (B78521) layers | mdpi.comencyclopedia.pub |

Bis-Spiropyran Architectures and Controlled Switching Mechanisms

Spiropyrans, a class of photochromic compounds, exhibit reversible isomerization between a colorless, closed-ring spiro (SP) form and a colored, open-ring merocyanine (MC) form upon stimulation by light, heat, or pH changes. dcu.ieamanote.com This switching behavior is accompanied by significant changes in molecular geometry, polarity, and absorption spectra, making them ideal candidates for molecular switches. dcu.ie The integration of two spiropyran units, often derived from this compound, into a single molecular structure gives rise to bis-spiropyrans. These architectures offer more complex switching capabilities, potentially existing in three distinct states: SP-SP (both closed), SP-MC (one open, one closed), and MC-MC (both open). researchgate.net

The synthesis of bis-spiropyrans often involves the condensation of a bis-salicylaldehyde derivative with two equivalents of a 2-methylene-1,3,3-trimethylindoline (Fischer's base) derivative. koreascience.kr By linking the two photochromic units, their switching behaviors become coupled, allowing for more intricate control. For instance, the opening of one spiropyran unit can influence the ease of opening the second unit. Research has shown that in many bis-spiropyrans, the singly opened SP-MC form is more stable than the doubly opened MC-MC form. researchgate.net

The stability and kinetics of the switching process can be finely tuned by introducing various substituents. Electron-donating groups, for example, can increase the lifetime of the colored merocyanine form. In one study, an asymmetric indoline-benzoxazine bis-spiropyran featuring an electron-donating methoxy (B1213986) group was synthesized. researchgate.net This modification led to an increased lifetime of the merocyanine isomer, lasting up to 148 seconds. researchgate.net Another investigation into asymmetrical bis-spiropyrans found that incorporating a 2-hydroxyethyl substituent resulted in a four-fold increase in the stability of the photoinduced merocyanine isomer. amanote.com This level of control is crucial for developing sophisticated molecular machines and memory elements where distinct states must be stable and addressable.

| Derivative Type | Linker/Core Moiety | Key Findings on Switching Mechanism | Reference |

| Symmetric Bis-Azospiropyran | Bis-azo aromatic system | Bifunctional chromophores with high molar absorption coefficients in the merocyanine form; exhibit fluorescence in the spiro form that is quenched upon UV irradiation. | koreascience.kr |

| Asymmetric Indoline-Benzoxazine Bis-spiropyran | 2H,8H-pyrano[2,3-f]chromene | Modification with electron-donating groups increases the lifetime of the merocyanine form (up to 148 s). | researchgate.net |

| Asymmetric Bis-spiropyran with hydroxyethyl (B10761427) substituent | Common pyrano-chromene moiety | 2-hydroxyethyl substituent leads to a 4-fold increase in the stability of the photoinduced merocyanine isomer. | amanote.com |

| 1,8-Naphthalimide bonded Bis-spiropyran | 1,8-Naphthalimide | Demonstrates enhanced photochromic effects and light-regulated two-color fluorescent switching, with high thermodynamic stability and photosensitivity. | google.com |

Applications in Organic Electronics and Photovoltaic Materials

The exceptional photophysical properties of this compound derivatives make them highly valuable in the field of organic electronics, particularly in the development of organic photovoltaic (OPV) cells and dye-sensitized solar cells (DSSCs). chemimpex.comchemimpex.com Merocyanine dyes, which are readily synthesized from this compound, are a prominent class of materials used in these applications. nih.govacs.orgresearchgate.net Their high molar extinction coefficients, tunable absorption spectra, and significant dipole moments make them effective light-harvesting and charge-generating molecules. nih.govsemanticscholar.org

In bulk heterojunction (BHJ) organic solar cells, merocyanine dyes derived from this compound act as electron donors, paired with fullerene-based acceptors like PCBM. acs.org The performance of these devices is highly dependent on the molecular structure of the dye, which influences its absorption spectrum, energy levels, and morphology within the active layer. Researchers have demonstrated that by synthetically modifying the dye structure—for instance, by altering the length of alkyl side-chains on the indoline nitrogen—it is possible to optimize the packing and morphology of the BHJ film, leading to improved power conversion efficiencies (PCE). acs.org

Derivatives of this compound are also used to construct more complex chromophore systems for photovoltaic applications. For example, donor-acceptor-π-acceptor-donor (D-A-π-A-D) type molecules incorporating a triphenylamine (B166846) donor and a merocyanine unit have been synthesized. nih.govsemanticscholar.org These materials exhibit broad absorption in the visible and near-infrared regions of the solar spectrum, a critical feature for efficient light harvesting. The strategic combination of different donor and acceptor units allows for precise tuning of the material's frontier molecular orbitals (HOMO and LUMO) to optimize charge separation and transport, ultimately enhancing solar cell performance. mdpi.com

| Derivative/System | Application | Key Performance Data | Reference |

| Indoline-Thiazole Merocyanines (InTBT) | Bulk Heterojunction OPV (with PCBM) | PCE of up to 4.5% achieved by optimizing alkyl side-chain length (I8TBT & I9TBT). | acs.org |

| Triphenylamine-Merocyanine Dyes (TPA-MC) | Bulk Heterojunction OPV | Strong absorption peaks in solution up to 663 nm (TPA-MC-3); thin film absorption red-shifted to 670 nm. | nih.govsemanticscholar.org |

| DPP(TBFu)₂ / PC₇₁BM Blend | Bulk Heterojunction OPV | Power conversion efficiency (PCE) of 4.4%. | mdpi.com |

Utility in Electrochemical Sensing Technologies

Derivatives of this compound are instrumental in the design of highly sensitive and selective electrochemical sensors. chemimpex.com These sensors leverage the ability of the indoline-based molecules to act as ionophores or as electroactive species whose properties change upon binding to a target analyte. The versatility of the this compound scaffold allows for its incorporation into various sensor formats, including potentiometric ion-selective electrodes (ISEs) and voltammetric sensors.

Schiff base ligands derived from the condensation of indoline precursors are a notable class of ionophores used in electrochemical sensing. These ligands can form stable complexes with specific metal ions, leading to a measurable electrical signal. For instance, novel Schiff base derivatives have been employed as the active component in screen-printed carbon electrodes for the detection of heavy metal ions like lead (Pb²⁺). rsc.org The performance of these sensors can be further enhanced by modifying the electrode surface with nanomaterials, such as gold nanoparticles, which improve the sensitivity and lower the detection limit. One such sensor for Pb²⁺ demonstrated a high sensitivity of 56.78 μA μM⁻¹ cm⁻² and a detection limit of 0.298 μM. rsc.org

Beyond metal ions, this compound derivatives are being developed for the detection of biologically important molecules. Voltammetric sensors have been created for the simultaneous determination of dopamine (B1211576) and ascorbic acid. chimicatechnoacta.ru These sensors may utilize a composite material on the electrode surface, for example, combining a pillararene derivative with an electropolymerized dye, where the indoline-related structure contributes to the electron transfer mediation necessary for detection. Such sensors have achieved very low detection limits, on the order of nanomoles, highlighting the potential for these compounds in advanced diagnostic and monitoring applications. chimicatechnoacta.ru

| Sensor Type | Target Analyte(s) | Key Performance Metrics | Reference |

| Schiff Base Modified SPCE | Lead (Pb²⁺) | Sensitivity: 56.78 μA μM⁻¹ cm⁻²; Detection Limit: 0.298 μM | rsc.org |

| Schiff Base PVC Membrane ISE | Mercury (Hg²⁺) | Linear Range: 9.33 × 10⁻⁸ to 3.98 × 10⁻³ M; Detection Limit: 3.98 × 10⁻⁸ M | mdpi.com |

| Voltammetric Sensor (Pillararene/Polymer) | Dopamine, Ascorbic Acid | Detection Limit: 10 nM (Dopamine), 1 nM (Ascorbic Acid) | chimicatechnoacta.ru |

| EDTA-Ppy/SWNTs Modified Electrode | Lead (Pb²⁺) | Detection Limit: 0.07 μM | researchgate.net |

Role as Synthetic Intermediates for Pharmaceutical Frameworks

This compound serves as a versatile and valuable synthetic intermediate for the construction of complex molecular frameworks found in pharmaceuticals. chemimpex.comchemimpex.com Its unique structure, featuring a reactive nitrogen atom and an aromatic ring system, allows it to participate in a wide array of chemical transformations, providing access to diverse heterocyclic compounds with potential biological activity. chemimpex.com

One significant application is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a well-known class of nitrogen-containing heterocycles that form the core of numerous drugs, exhibiting activities such as analgesic, anti-inflammatory, and antihyperglycemic properties. scispace.com A synthetic route to novel 1,3,5-trisubstituted pyrazoles has been developed utilizing a cycloaddition reaction between 2-methylene-1,3,3-trimethylindoline and a nitrile imine. This reaction proceeds through a spiro-pyrazoline intermediate, demonstrating how the indoline scaffold can be strategically employed to build more complex heterocyclic systems. scispace.com

Furthermore, the this compound core is a precursor for various other biologically relevant structures. For example, it is used in the creation of merocyanine dyes that are not only useful in materials science but are also employed as fluorescent probes and environment-sensing dyes for live-cell imaging and biosensing, which are crucial tools in drug discovery and diagnostics. researchgate.netnih.gov The ability to functionalize the indoline ring and its substituents allows chemists to systematically modify the properties of the resulting molecules, enabling the optimization of their biological interactions and therapeutic potential.

Theoretical and Computational Chemistry Studies on 2,3,3 Trimethylindoline Systems

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations have become a cornerstone for investigating the reactive behavior of 2,3,3-trimethylindoline systems. These methods allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that govern the course of a chemical reaction.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of complex organic reactions involving this compound. acs.org By calculating the energies of reactants, products, and intermediate structures, researchers can map out the most likely reaction pathways.

For instance, the reaction of this compound derivatives with o-quinones has been a subject of detailed DFT studies. acs.orgacs.org These calculations have been crucial in understanding the competition between different reaction pathways, such as o-quinone ring expansion versus ring contraction. nih.govresearchgate.net The mechanism of o-quinone ring contraction, for example, was studied in the reaction of 2,3,3-trimethylindolines with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. researchgate.net DFT calculations, using functionals like PBE0 and B3LYP with basis sets such as 6-311G(d,p) and 6-311++G(d,p), have elucidated the critical steps of these transformations. acs.orgacs.orgnih.gov

One key finding from these studies is the identification of high-energy intermediates and the calculation of activation barriers. In the reaction of this compound with a nitro-substituted quinone, the contraction of the o-quinone ring was found to proceed through an activation barrier of 37.0 kcal/mol, representing one of the more energy-demanding stages of the process. acs.orgnih.govresearchgate.net Subsequent steps, such as the acs.orgnih.gov-sigmatropic shift of a heterocyclic group, were calculated to have lower activation barriers, for instance, 19.5 kcal/mol. acs.org These computational insights help rationalize the observed product distributions and the influence of reaction conditions, such as temperature. nih.govresearchgate.net The mechanism for the formation of 1,3-tropolones from the reaction of this compound with o-chloranil in acetic acid has also been investigated using DFT methods. beilstein-journals.orggrafiati.com

Computational methods are essential for determining the relative stability of different tautomeric forms of molecules, an aspect that significantly influences their chemical and physical properties. For derivatives of this compound, such as 2-(indolin-2-yl)-1,3-tropolones, DFT calculations have been employed to evaluate the energetic characteristics of their various tautomers. beilstein-journals.orgbeilstein-journals.org

Studies on 2-hetaryl-1,3-tropolones derived from this compound have shown that these compounds can exist in different tautomeric forms, typically NH and OH isomers. beilstein-journals.orgresearchgate.net DFT calculations, often using the PBE0/6-311+G(d,p) level of theory, have been performed to determine their relative energies in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. beilstein-journals.orgresearchgate.net

The results consistently show that the NH tautomer is thermodynamically more stable than the corresponding OH form. beilstein-journals.orgbeilstein-journals.org The stability of the NH isomer is further enhanced in polar solvents like DMSO. beilstein-journals.orgbeilstein-journals.org This stabilization is attributed to the formation of a strong, resonance-assisted intramolecular hydrogen bond (N–H···O). beilstein-journals.orggrafiati.com The energy difference between tautomers can be significant, influencing the equilibrium and the predominant species in a given environment. wuxiapptec.com

| Compound System | Tautomeric Forms | Computational Method | Phase/Solvent | Relative Energy (ΔE, kcal/mol) | More Stable Tautomer |

|---|---|---|---|---|---|

| 2-(benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | NH vs OH | PBE0/6-311+G(d,p) | Gas Phase | Data not specified, but NH is more stable | NH Form beilstein-journals.orgbeilstein-journals.org |

| 2-(benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | NH vs OH | PBE0/6-311+G(d,p) | DMSO | Data not specified, but NH is more stable and stabilization increases | NH Form beilstein-journals.orgbeilstein-journals.org |

| 2-hetaryl-4,5,6,7-tetrachloro-1,3-tropolones | NH vs OH | DFT PBE0/6-311+G** | Gas Phase & Solution | Data not specified, but NH is more stable | NH Form beilstein-journals.org |

The electron affinity (EA) and the nature of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental properties that govern a molecule's electronic behavior and reactivity. escientificpublishers.com Gas-phase studies combining electron transmission spectroscopy (ETS) with DFT calculations have provided valuable data on the electron attachment process in this compound and related structures. researchgate.net

These studies have identified temporary negative ion states formed by resonance attachment of low-energy electrons into the vacant molecular orbitals. researchgate.net The energies of these states, known as vertical attachment energies (VAEs), are determined experimentally and supported by calculated virtual orbital energies. researchgate.net For 2,3,3-trimethylindolenine (B142774), a related compound, VAEs have been measured and assigned to specific unoccupied π* orbitals. researchgate.net The adiabatic electron affinity, which represents the energy difference between the neutral molecule and its relaxed anion, has also been calculated using methods like B3LYP/6-31+G(d). researchgate.net

FMO analysis is also critical for understanding charge transfer and electronic transitions. researchgate.net In donor-acceptor systems derived from this compound, the HOMO-LUMO energy gap is a key parameter influencing their optical and electronic properties. thno.orgnih.gov For example, in a series of fluorescent probes, the introduction of a 1,3,3-trimethylindoline group led to a smaller HOMO-LUMO gap compared to analogous structures, resulting in a bathochromic (red) shift in fluorescence emission. thno.orgnih.gov

| Compound | Method | Parameter | Value (eV) |

|---|---|---|---|

| 2,3,3-Trimethyl-indolenine | ETS (Experimental) | VAE (π) | 1.18 researchgate.net |

| 2,3,3-Trimethyl-indolenine | ETS (Experimental) | VAE (π) | 2.59 researchgate.net |

| 2,3,3-Trimethyl-indolenine | B3LYP/6-31+G(d) (Calculated) | Adiabatic Electron Affinity (EA) | -0.12 researchgate.net |

| Indoline (B122111) | B3LYP/6-31+G(d) (Calculated) | Adiabatic Electron Affinity (EA) | -0.16 researchgate.net |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are used to assess conformational changes, solvation effects, and interactions with other molecules, such as proteins or materials.

For systems related to this compound, MD simulations have been used to explore non-covalent interactions like π-stacking and hydrogen bonding. For example, the benzo[e]indole core, a structure related to indoline, has been studied for its π-stacking interactions with aromatic systems like graphene. Such simulations, often performed with software like GROMACS, help in calculating binding energies and optimizing the geometry of molecular assemblies. Although specific MD studies focusing solely on this compound are less common in the literature, the methods are directly applicable. For instance, MD simulations could be used to study the conformational flexibility of spiropyrans derived from this compound or their interactions within a polymer matrix. researchgate.netmdpi.com

Structure-Reactivity Relationship Predictions via Computational Modeling

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. By systematically modifying a base structure like this compound and calculating the resulting properties, researchers can predict how these changes will affect chemical behavior.

Computational modeling has been instrumental in explaining the diverse reactivity of 2,3,3-trimethylindolenine derivatives with various 1,2-benzoquinones. beilstein-journals.org DFT calculations have shown that the nature of substituents on the benzoquinone ring dictates the reaction outcome. beilstein-journals.orgresearchgate.net For example, the reaction of 2,3,3-trimethylindolenine with 3,5-di(tert-butyl)-1,2-benzoquinone leads to indolo[1,2-a]indoline derivatives. beilstein-journals.orgresearchgate.net In contrast, when a nitro group is present, as in 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, the reaction proceeds via an o-quinone ring contraction. beilstein-journals.orgresearchgate.net Furthermore, using o-chloranil as the reactant leads to an o-quinone ring-expansion, forming 1,3-tropolone derivatives. beilstein-journals.orgresearchgate.net

These predictive capabilities are powerful for designing new synthetic routes and for creating molecules with desired properties. For instance, theoretical modeling of bis-spiropyrans based on 1,3,3-trimethylindoline structures helps in designing multistate molecular switches with improved thermal stability of their photoinduced forms. amanote.com By understanding the structure-reactivity relationships, chemists can rationally design more efficient and selective reactions. qut.edu.au

Analytical Methodologies for Characterization and Reaction Monitoring in 2,3,3 Trimethylindoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 2,3,3-Trimethylindoline. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

1H NMR and 13C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear as a complex multiplet in the downfield region, generally between 7.0 and 7.5 ppm. The two geminal methyl groups at the C3 position are magnetically equivalent and thus produce a sharp singlet at approximately 1.3 ppm, integrating to six protons. The methyl group at the C2 position also appears as a singlet, typically around 2.1 ppm, integrating to three protons. chemicalbook.comguidechem.com

The ¹³C NMR spectrum provides complementary information. The quaternary carbon at C3, bonded to the two methyl groups, shows a characteristic signal around 52 ppm. The carbon of the C2 methyl group is observed at approximately 14 ppm, while the carbons of the geminal methyl groups at C3 appear near 25 ppm. The C2 carbon of the indoline (B122111) ring itself is significantly downfield, appearing around 180 ppm due to its imine character. The aromatic carbons resonate in the typical range of 120-150 ppm. chemicalbook.comspectrabase.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C2-CH₃ | ~2.1 (s, 3H) | ~14 |

| C3-(CH₃)₂ | ~1.3 (s, 6H) | ~25 |

| C2 | - | ~180 |

| C3 | - | ~52 |

| Aromatic CH | ~7.0-7.5 (m, 4H) | ~120-140 |

| Aromatic C (quaternary) | - | ~145, ~154 |

Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques

To further confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.